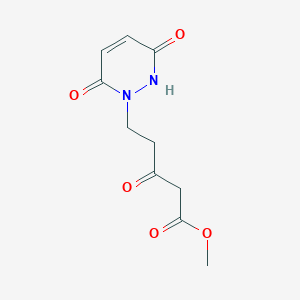![molecular formula C7H13NO B1529564 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane CAS No. 1389264-30-5](/img/structure/B1529564.png)
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane
説明
“6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane” is also known as "tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate" . It has a molecular weight of 227.3 . The compound is stored in a refrigerator and is in the form of oil .
Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Physical And Chemical Properties Analysis
It is shipped at room temperature . The InChI code for the compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h8-10,14H,4-7H2,1-3H3 .
科学的研究の応用
Synthesis and Medicinal Chemistry
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane and its derivatives are significant in medicinal chemistry, particularly as building blocks. Walker et al. (2012) described the synthesis of a related compound, 3-oxa-6-azabicyclo[3.1.1]heptane (tosylate salt), highlighting its importance as a morpholine isostere and its similar lipophilicity to morpholine. This synthesis involved a seven-step sequence starting from inexpensive materials, demonstrating its practicality in medicinal chemistry research (Walker, Eklov, & Bedore, 2012).
Portoghese and Sepp (1973) explored a route to synthesize 6-substituted 2-azabicyclo[2.2.1]heptanes, which involved the creation of a novel tricyclic system. This process underscores the versatility and adaptability of this compound in chemical synthesis (Portoghese & Sepp, 1973).
Kriis et al. (2010) developed a novel multicomponent cascade reaction leading to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative, emphasizing the diastereoselective nature of the process and the significance of these compounds as pharmacophores (Kriis et al., 2010).
Chemical Reactivity and Applications
Hodgkinson et al. (1998) synthesized both enantiomers of 1-azabicyclo[4.1.0]heptane from a protected form of chiral, nonracemic (6-hydroxymethyl)-2-piperidinone. This research illustrates the chemical reactivity of such compounds and their potential applications in developing new chemical entities (Hodgkinson, Kèlland, Shipman, & Vile, 1998).
Drouillat et al. (2016) investigated the ring expansion of azetidines into pyrrolidines and/or azepanes, demonstrating how modifications of the 3-hydroxypropyl side chain affect the distribution of five- or seven-membered rings. This study contributes to understanding the versatile reactivity of these compounds in various chemical transformations (Drouillat et al., 2016).
Hall et al. (2007) focused on the synthesis, hydrolytic reactivity, and polymerization of dioxabicyclo[2.2.1]-heptanes, underscoring the potential of these bicyclic compounds in polymer science. Their study highlights the accelerated reactivity of these compounds in acid-catalyzed hydrolysis and their capability for polymerization (Hall, Deblauwe, Carr, Rao, & Reddy, 2007).
Safety And Hazards
特性
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-6(7)3-8-2-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHPICDADPQABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



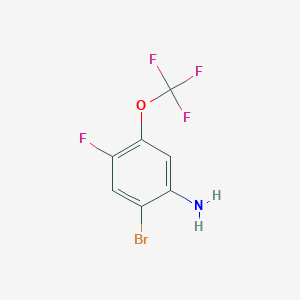
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)

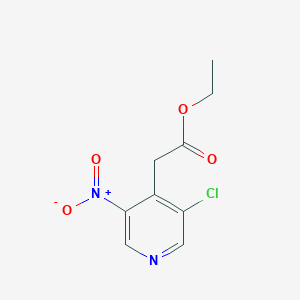


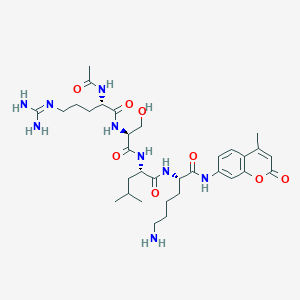
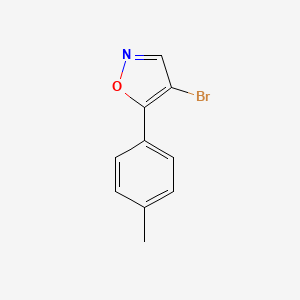
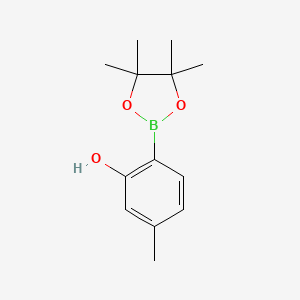

![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)
